molecular formula C23H34O5 B593154 Plakinidone CAS No. 137319-23-4

Plakinidone

Número de catálogo: B593154
Número CAS: 137319-23-4
Peso molecular: 390.52
Clave InChI: NHEHYHZONGMWAU-UHFFFAOYSA-N
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Descripción

Plakinidone is a p-hydroxyphenyl polyketide natural product first isolated from the Caribbean sponge Plakortis angulospiculatus . This compound has been the subject of significant stereochemical research. Initial structural characterization proposed a six-membered perlactone ring system, but the first total synthesis in 2015 led to a structural revision, correctly identifying it as a five-membered 3-methyl-4-hydroxy-2(5H)-furanone, or tetronic acid lactone . Subsequent studies using a combination of synthesis and chiroptical methods (VCD and ECD) have unambiguously established its absolute configuration as (11S,17R) . This compound is noted for its air-sensitive nature, with its tetronic acid moiety susceptible to facile oxidation, which can influence its optical rotation and stability . Researchers value this compound for studies in natural product synthesis, stereochemical analysis, and the investigation of bioactive marine metabolites. It is also listed as a semiochemical, indicating a potential role in chemical communication systems . This product is intended for laboratory research purposes only. This compound is not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

Número CAS

137319-23-4

Fórmula molecular

C23H34O5

Peso molecular

390.52

Nombre IUPAC

5-hydroxy-6-[10-(4-hydroxyphenyl)-6-methyldecyl]-4,6-dimethyl-1,2-dioxin-3-one

InChI

InChI=1S/C23H34O5/c1-17(10-6-7-11-19-12-14-20(24)15-13-19)9-5-4-8-16-23(3)21(25)18(2)22(26)27-28-23/h12-15,17,24-25H,4-11,16H2,1-3H3

Clave InChI

NHEHYHZONGMWAU-UHFFFAOYSA-N

SMILES

CC1=C(C(OOC1=O)(C)CCCCCC(C)CCCCC2=CC=C(C=C2)O)O

Sinónimos

plakinidone

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Similar Compounds

Plakinidone belongs to a family of marine sponge-derived metabolites with diverse bioactivities. Below is a detailed comparison with key analogs and related compounds:

Structural Analogs: this compound B and C

  • Source : Co-isolated with this compound from Plakortis halichondrioides-Xestospongia deweerdtae .
  • Structural Features :
    • This compound B (2) : Shares the tetronic acid core but differs in hydroxylation and stereochemical arrangement.
    • This compound C (3) : Features additional methyl substitutions compared to this compound .
  • tuberculosis .

Functionally Distinct Analogs: Smenothiazole A

  • Source : Same sponge consortium as this compound .
  • Bioactivity : Exhibits potent antitubercular activity (MIC = 4.1 μg/mL). Dechlorination (compound 8 ) abolishes activity, confirming the critical role of the chlorine atom .

Cytotoxic Congeners: Plakortinic Acids

  • Source : Plakortis and Xestospongia sponges .
  • Structural Features : Bicyclic epoxides with a bicyclo[4.2.0]octene unit.

Data Table: Key Compounds Compared to this compound

Compound Source Structural Features Bioactivity Key References
This compound Plakortis halichondrioides-X. deweerdtae Five-membered lactone, (11S,17R) No anti-TB activity (MIC >64 μg/mL)
This compound B Same as above Hydroxylated tetronic acid derivative No anti-TB activity
This compound C Same as above Methyl-substituted tetronic acid derivative No anti-TB activity
Smenothiazole A Same as above Chlorinated thiazole Anti-TB (MIC = 4.1 μg/mL)
Plakortinic Acid A Plakortis spp. Bicyclo[4.2.0]octene epoxide Cytotoxic (IC₅₀ < 1 μM)

Critical Research Findings and Implications

Structural Revisions Impact Bioactivity Interpretation : The correction of this compound’s lactone ring and stereochemistry underscores the importance of rigorous structural elucidation in natural product chemistry. Misassignment could mislead structure-activity relationship (SAR) studies .

Chlorination as a Bioactivity Determinant: Smenothiazole A’s antitubercular activity hinges on its chlorine atom, highlighting halogenation as a key strategy for enhancing drug potency .

Lactone vs. Epoxide Scaffolds : this compound’s lactone core lacks cytotoxicity, whereas plakortinic acids’ epoxide motifs confer cytotoxic properties, suggesting divergent evolutionary roles in sponge chemical defense .

Métodos De Preparación

First Total Synthesis and Structural Reassignment

Wu et al. achieved the first total synthesis of this compound, revealing errors in its original structural assignment. The proposed six-membered perlactone was revised to a five-membered lactone (3-methyl-4-hydroxy-2(5H)-furanone) through the following steps:

  • Epoxide Formation : (S)-Citronellol was brominated to citronellyl bromide, followed by alkylation of 4-ethylnylanisole to form a key intermediate.

  • Oxidation and Cyclization : Treatment with MMPP/MeOH generated an epoxide, which underwent NaIO₄-mediated cleavage to an aldehyde.

  • Cross-Coupling : An In/InCl₃-mediated reaction with methyl vinyl ketone produced a β,γ-unsaturated ketone, hydrogenated to yield the final lactone.

Synthetic this compound exhibited 13C^{13}\text{C} NMR shifts distinct from the natural product, prompting re-evaluation of its stereochemistry. For example, C-17 resonated at δ 78.2 ppm in synthetic samples versus δ 76.9 ppm in natural this compound.

Enantioselective Synthesis of Key Fragments

To resolve configuration ambiguities, fragment 5 (devoid of the lactone ring) was synthesized from (S)-citronellol via a seven-step sequence:

  • Bromination : (S)-Citronellol → citronellyl bromide (63% yield).

  • Alkylation : 4-Ethynylanisole + citronellyl bromide → 8 (40%).

  • Epoxidation : 89 (95% yield, 1:1 epoxide ratio).

  • Oxidative Cleavage : 9 → aldehyde 10 (75%).

  • Cross-Coupling : 10 + methyl vinyl ketone → 11 (71%).

  • Hydrogenation : 11 → (11S)-5 (42%, [α]D20=+7.3[α]_D^{20} = +7.3).

The synthetic fragment matched natural derivative 5 ([α]D20=+8.6[α]_D^{20} = +8.6), confirming the (11S) configuration.

Structural Derivatization for Stability

Methylation to Stabilize the Lactone Moiety

To circumvent oxidation, natural this compound was treated with diazomethane, yielding dimethylated adducts 1 and 2 (1.3:1 ratio, 98% combined yield). Adduct 1 (major product) exhibited:

  • 1H^{1}\text{H} NMR (CDCl₃) : δ 3.72 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃).

  • Specific Rotation : [α]D20=+38[α]_D^{20} = +38 (c 0.5, CHCl₃), closely mirroring natural this compound.

Degradation to Fragment 5

Controlled degradation of this compound under aerobic conditions produced ketone 4 , which was methylated to 5 (72% yield). This fragment’s stability enabled precise chiroptical analysis.

Analytical Techniques for Configuration Assignment

Vibrational and Electronic Circular Dichroism (VCD/ECD)

Adduct 1 underwent VCD/ECD spectroscopy coupled with DFT calculations (B3LYP/aug-cc-pVDZ/PCM(CH₃CN)). Experimental spectra matched simulations for the (11S,17R) configuration, disproving the earlier (11S,17S) assignment.

13C^{13}\text{C}13C NMR Comparison

Key disparities between natural and synthetic this compound highlighted configuration-dependent shifts:

CarbonNatural this compound (δ, ppm)Synthetic ent-12 (δ, ppm)
C-1172.472.1
C-1776.978.2

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Plakinidone in inflammatory pathways, and how can researchers validate these interactions methodologically?

  • Methodological Answer :

  • Begin with ligand-based virtual screening to predict binding affinities to potential targets (e.g., COX-2, NF-κB) using tools like AutoDock Vina or Schrödinger .
  • Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Use RNA sequencing to identify differentially expressed genes post-treatment in cell lines (e.g., RAW 264.7 macrophages) .
  • Example Data Table:
Target ProteinBinding Affinity (ΔG, kcal/mol)Validation Method
COX-2-9.2SPR
NF-κB p65-8.7ITC

Q. What experimental models are most suitable for preliminary efficacy testing of this compound?

  • Methodological Answer :

  • In vitro : Use LPS-induced inflammation in primary macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA .
  • In vivo : Employ murine collagen-induced arthritis models, with endpoints like joint swelling and histopathological scoring .
  • Prioritize dose-response studies to establish IC50 values and therapeutic windows.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Conduct systematic reviews to identify confounding variables (e.g., pharmacokinetic differences, metabolite activity) .
  • Perform transcriptomic and metabolomic profiling to compare pathways affected in each model.
  • Apply sensitivity analysis to experimental parameters (e.g., dosing frequency, bioavailability) using tools like NONMEM for pharmacokinetic modeling .

Q. What strategies ensure reproducibility in this compound’s anti-inflammatory activity assays?

  • Methodological Answer :

  • Standardize protocols: Use identical cell passage numbers, serum batches, and assay plates across labs .
  • Include positive controls (e.g., dexamethasone) and report negative results transparently.
  • Adopt blinded data analysis to minimize bias, with raw data archived in repositories like Zenodo .

Q. How can multi-omics data integration improve understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Combine transcriptomics , proteomics , and metabolomics datasets using platforms like Galaxy or KNIME for cross-omics correlation .
  • Apply pathway enrichment analysis (e.g., DAVID, Metascape) to identify convergent signaling networks.
  • Validate findings via CRISPR-Cas9 knockout of top candidate genes (e.g., PTGS2, RELA) .

Methodological Frameworks for Study Design

Q. How to formulate a PICOT-compliant research question for this compound’s long-term toxicity studies?

  • Methodological Answer :

  • P (Population): Adult Sprague-Dawley rats.
  • I (Intervention): Daily oral this compound (10–50 mg/kg).
  • C (Comparison): Vehicle control vs. standard NSAID (e.g., celecoxib).
  • O (Outcome): Liver/kidney histopathology scores at 6 months.
  • T (Time): 6-month longitudinal study .

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Use non-linear regression (e.g., GraphPad Prism) to model dose-response curves.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • For longitudinal data, employ mixed-effects models to account for inter-subject variability .

Addressing Data Limitations

Q. How to address low sample sizes in early-phase this compound studies without compromising validity?

  • Methodological Answer :

  • Use Bayesian statistics to incorporate prior data (e.g., similar compounds’ pharmacokinetics).
  • Apply bootstrapping to estimate confidence intervals for small datasets.
  • Collaborate via consortium-based research to pool samples/data across institutions .

Future Research Directions

Q. What gaps exist in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling, and how can they be addressed?

  • Methodological Answer :

  • Gap: Limited data on metabolite activity.
  • Solution: Use LC-MS/MS to quantify major metabolites in plasma/tissues and correlate with efficacy .
  • Gap: Cross-species PK variability.
  • Solution: Perform allometric scaling from rodents to humans, validated by in silico PBPK modeling (e.g., GastroPlus) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plakinidone
Reactant of Route 2
Plakinidone

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